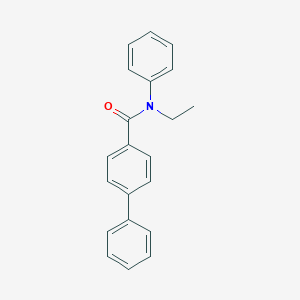
N-ethyl-N-phenylbiphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylbiphenyl-4-carboxamide (NPB) is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol. NPB has been used in scientific research for its ability to bind to certain receptors in the brain and modulate their activity.
Wirkmechanismus
The mechanism of action of N-ethyl-N-phenylbiphenyl-4-carboxamide involves its binding to certain receptors in the brain. When this compound binds to the sigma-1 receptor, it modulates the activity of other receptors such as the NMDA receptor, which is involved in learning and memory. This compound has also been shown to activate the CB2 receptor, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and learning, and protect against neurodegeneration. This compound has also been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-phenylbiphenyl-4-carboxamide in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its specificity for certain receptors. This compound binds primarily to the sigma-1 receptor and CB2 receptor, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-phenylbiphenyl-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect against neurodegeneration in animal studies and may have potential as a therapeutic agent. Another area of interest is its potential as an analgesic and anti-inflammatory agent. This compound has been shown to reduce pain and inflammation in animal studies and may have potential as a treatment for chronic pain and inflammatory disorders. Finally, further research is needed to understand the full range of effects of this compound on the brain and body.
Synthesemethoden
The synthesis of N-ethyl-N-phenylbiphenyl-4-carboxamide involves the reaction of N-phenylanthranilic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol. This method yields this compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-phenylbiphenyl-4-carboxamide has been used in scientific research as a tool to study the activity of certain receptors in the brain. Specifically, it has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, mood regulation, and neuroprotection. This compound has also been used as a ligand for the cannabinoid receptor CB2, which is involved in the immune system and inflammation.
Eigenschaften
Molekularformel |
C21H19NO |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-ethyl-N,4-diphenylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-2-22(20-11-7-4-8-12-20)21(23)19-15-13-18(14-16-19)17-9-5-3-6-10-17/h3-16H,2H2,1H3 |
InChI-Schlüssel |
UPIVAPDWRPVQCE-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
